N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring system linked to a methyl group and an o-tolyl substituent.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-6-2-3-7-14(12)19-16(21)15(20)18-10-13-11-22-17(23-13)8-4-5-9-17/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTWNRJWFTZOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Structure | Spirocyclic with oxalamide |
Biological Activity
Preliminary studies suggest that compounds with similar structures to this compound exhibit significant biological activity, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain structural analogs have been reported to inhibit cancer cell proliferation.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems suggest possible neuroprotective benefits.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The spirocyclic structure allows for specific interactions with receptor sites on proteins or enzymes.
- Inhibition of Enzymatic Activity : The oxalamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Cell Membrane Interaction : Enhanced solubility due to the oxalamide group facilitates transport across cell membranes.
Case Studies and Research Findings
Research on similar compounds provides insights into the potential effects of this compound:
- Anticancer Activity :
- Neuroprotective Properties :
-
Antimicrobial Studies :
- Preliminary assessments indicated that compounds with similar frameworks exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into the specific efficacy of this compound .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamide derivatives are a versatile class of compounds with diverse functional groups, leading to variations in physicochemical properties, biological activity, and industrial applications. Below is a detailed comparison of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide with structurally or functionally related compounds.
Structural and Thermodynamic Comparisons
Key Compounds Analyzed :
N1,N2-bis(2-nitrophenyl)oxalamide (Reference Compound)
Ethyl N-phenyloxalamate
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
N1-(4-chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide derivatives
Insights :
- The spirocyclic structure of the target compound likely enhances rigidity and reduces conformational entropy compared to linear analogs like ethyl N-phenyloxalamate. This may lower solubility in polar solvents .
- S336, a flavor-enhancing oxalamide, lacks rigid cyclic systems but incorporates pyridine and dimethoxybenzyl groups, improving solubility and bioavailability in food matrices .
Insights :
- The target compound’s lack of charged or polar groups (compared to S336’s pyridine moiety) may limit its utility in flavor chemistry but enhance membrane permeability in pharmaceutical contexts.
- Chlorophenyl derivatives (e.g., compounds 13–15 in ) highlight the importance of halogen substituents for antiviral activity, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
